molecular formula C17H17BrN2O3S B11260559 3-Bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide

3-Bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide

Cat. No.: B11260559
M. Wt: 409.3 g/mol
InChI Key: DBLQLQBYEINWCX-UHFFFAOYSA-N
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Description

3-Bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methanesulfonyl group, and a tetrahydroquinoline moiety attached to a benzamide structure. Its unique chemical structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide typically involves multi-step organic reactions. One common approach is the bromination of a suitable benzamide precursor, followed by the introduction of the methanesulfonyl group and the tetrahydroquinoline moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production environment.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

3-Bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects includes investigations into its use as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

    Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings, with specific desired characteristics.

Mechanism of Action

The mechanism by which 3-Bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The bromine atom and methanesulfonyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The tetrahydroquinoline moiety may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide
  • 3-Chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide
  • 3-Bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-7-YL)benzamide

Uniqueness

Compared to similar compounds, 3-Bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide stands out due to the specific positioning of the bromine atom and the methanesulfonyl group. These structural features contribute to its unique reactivity and binding properties, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C17H17BrN2O3S

Molecular Weight

409.3 g/mol

IUPAC Name

3-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

InChI

InChI=1S/C17H17BrN2O3S/c1-24(22,23)20-9-3-5-12-7-8-15(11-16(12)20)19-17(21)13-4-2-6-14(18)10-13/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,21)

InChI Key

DBLQLQBYEINWCX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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